molecular formula C27H25FN4O4 B2825423 ethyl 7-cyclohexyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-11-8

ethyl 7-cyclohexyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2825423
CAS No.: 443097-11-8
M. Wt: 488.519
InChI Key: SPMAMVXVUAYINE-KRUMMXJUSA-N
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Description

This compound belongs to a class of triazatricyclo derivatives characterized by a fused polycyclic framework with a benzoyl-imino substituent and a cyclohexyl group at position 6. Its molecular formula is C₂₈H₂₇FN₄O₅ (calculated based on substituents), with a molecular weight of 518.5 g/mol. The structure includes a 4-fluorobenzoyl moiety, a cyclohexyl substituent, and an ethyl carboxylate ester, which collectively influence its physicochemical properties, such as lipophilicity (predicted XLogP3 ~3.1) and hydrogen-bonding capacity (H-bond acceptors: 7; donors: 1).

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4/c1-2-36-27(35)21-16-20-23(29-22-10-6-7-15-31(22)26(20)34)32(19-8-4-3-5-9-19)24(21)30-25(33)17-11-13-18(28)14-12-17/h6-7,10-16,19H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMAMVXVUAYINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)F)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohexyl group: This step may involve a nucleophilic substitution reaction.

    Addition of the fluorobenzoyl group: This can be done through an acylation reaction using 4-fluorobenzoyl chloride.

    Formation of the ethyl ester: This step involves esterification using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced analogs with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, (Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Variations
Target Compound: Ethyl 7-cyclohexyl-6-(4-fluorobenzoyl)imino-... 7-cyclohexyl, 4-F-benzoyl C₂₈H₂₇FN₄O₅ 518.5 ~3.1 Bulky cyclohexyl group; 4-fluoro substitution on benzoyl
Analog 1: Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-... 7-(3-methoxypropyl), 11-methyl C₂₆H₂₅FN₄O₅ 492.5 2.8 Smaller 3-methoxypropyl and methyl groups; reduced steric hindrance
Analog 2: Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... 7-methyl, 3-Cl-benzoyl C₂₄H₂₀ClFN₄O₅ 498.9 ~3.3 Chlorine (electron-withdrawing) at benzoyl 3-position; methyl at position 7
Analog 3: Ethyl 6-(3-fluorobenzoyl)imino-7-propan-2-yl-... 7-isopropyl, 3-F-benzoyl C₂₆H₂₅F₂N₄O₅ 510.5 ~2.9 Isopropyl substituent (moderate bulk); 3-fluoro vs. 4-fluoro positional isomerism

Key Findings :

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexyl group increases lipophilicity (XLogP3 ~3.1) compared to Analog 1 (XLogP3 2.8), suggesting better membrane permeability.
  • Chlorine in Analog 2 raises XLogP3 to 3.3 due to its hydrophobic nature, while fluorine’s electronegativity in the target compound balances lipophilicity and polarity.

Steric and Electronic Influences :

  • The cyclohexyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity to flat active sites compared to smaller substituents like methyl (Analog 2) or isopropyl (Analog 3).
  • Positional isomerism of fluorine (4- vs. 3-) alters electronic distribution: 4-F-benzoyl in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to 3-F in Analog 3.

The cyclohexyl group in the target compound lacks H-bond donors, favoring hydrophobic interactions over polar contacts.

Research Implications and Limitations

  • Crystallographic Data: Structural analyses using SHELX and ORTEP could resolve conformational differences caused by substituents (e.g., cyclohexyl vs. isopropyl).
  • The target compound’s cyclohexyl group may improve pharmacokinetics but risks metabolic instability due to increased CYP450 interactions.
  • Synthetic Challenges : The spirocyclic core (common in compounds) requires precise control of imine and ester functionalities, with the cyclohexyl group likely complicating reaction kinetics.

Biological Activity

Ethyl 7-cyclohexyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It is classified as a triazatricyclic compound and exhibits various biological activities that are of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C27H25FN4O4C_{27}H_{25}FN_4O_4, with a molecular weight of approximately 488.52 g/mol. Its unique tricyclic structure incorporates nitrogen atoms, contributing to its classification as a heterocyclic compound. The presence of functional groups such as the cyclohexyl and fluorobenzoyl moieties enhances its biological activity.

Antitumor Activity

Research indicates that compounds within the triazene class, including derivatives similar to this compound, demonstrate promising antitumor properties. For instance, studies have shown that triazene derivatives can effectively reduce the size of neoplastic cells and exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Antitumor Activity of Triazene Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound ADAUDI (Burkitt Lymphoma)4.91Alkylating agent
Compound BHT-29 (Colon Adenocarcinoma)5.59DNA damage
Compound CMCF7 (Breast Cancer)TBDApoptosis induction

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound exhibits activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.02
Escherichia coli0.28
Pseudomonas aeruginosaTBD

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies on triazene compounds have highlighted their potential as effective alternatives to conventional therapies in treating resistant microbial strains and various types of cancers:

  • Antitumor Efficacy : A study demonstrated the efficacy of novel triazene derivatives against human cancer cell lines with IC50 values indicating strong antiproliferative activity.
  • Antimicrobial Resistance : Research has shown that certain triazene compounds can be effective against multidrug-resistant bacterial strains, suggesting their potential role in combating antibiotic resistance.
  • Toxicity Assessments : Initial toxicity evaluations indicate that while these compounds exhibit significant biological activity, further studies are necessary to assess their safety profiles comprehensively.

Q & A

Q. What are the critical structural features of this compound that influence its biological activity?

The compound’s triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core provides a rigid, nitrogen-rich scaffold that enhances stability and target binding. Key substituents include:

  • The 4-fluorobenzoyl group , which contributes to electronic and steric effects, potentially enhancing enzyme/receptor interactions.
  • The cyclohexyl group , which may improve lipophilicity and membrane permeability. Comparative studies of analogs (e.g., nitrobenzoyl or methoxypropyl substituents) show that fluorine’s electronegativity and small atomic radius optimize binding affinity in enzyme assays .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves multi-step organic reactions:

  • Electrochemical synthesis using mediators like tetrabutylammonium bromide to stabilize intermediates .
  • Stepwise functionalization : Initial construction of the tricyclic core followed by imino and carboxylate group introductions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side products .

Q. What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy (1H, 13C, and 19F) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D arrangement of the tricyclic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization reduces decomposition of sensitive intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may accelerate imino group formation.
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and identify by-products early .

Q. What strategies address contradictions in reported biological activity data across structural analogs?

Discrepancies often arise from:

  • Substituent variability : For example, replacing 4-fluorobenzoyl with 2-nitrobenzoyl () alters electron-withdrawing effects, impacting enzyme inhibition .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can modulate activity. Standardize protocols using controls like known inhibitors .

Q. How does the 4-fluorobenzoyl group specifically enhance target binding compared to non-fluorinated analogs?

  • Electronic effects : Fluorine’s electronegativity polarizes the benzoyl group, strengthening hydrogen bonds with catalytic residues (e.g., in kinase binding pockets).
  • Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vitro. Compare with hydroxyl or methoxy analogs using pharmacokinetic assays .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Simulate interactions with targets (e.g., proteases or kinases) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with IC50 values to predict activity of untested analogs .

Methodological Considerations

Q. How to design experiments for elucidating the compound’s mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (Ki values) under varying substrate concentrations.
  • Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates.
  • Metabolic profiling : Track isotope-labeled compound distribution via LC-MS in cellular models .

Q. What steps mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for tricyclic core formation.
  • Purification optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scale-up .

Q. How to resolve spectral data ambiguities (e.g., overlapping NMR peaks)?

  • 2D NMR techniques : Employ HSQC and HMBC to assign quaternary carbons and imino protons.
  • Isotopic labeling : Introduce 15N or 19F labels to simplify signal interpretation .

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